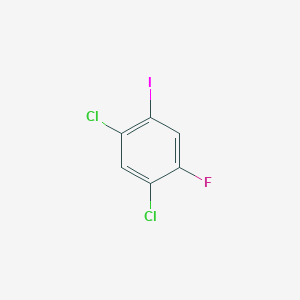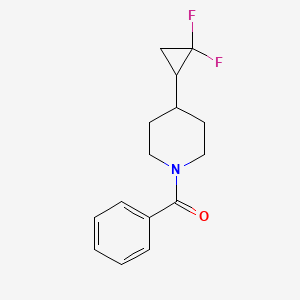![molecular formula C7H10F2O B13457925 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-ol is a compound characterized by its unique bicyclo[111]pentane core structure, which is substituted with a 1,1-difluoroethyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol typically involves the reaction of [1.1.1]propellane with difluoroethyl reagents under specific conditions. One common method involves the use of an electron donor-acceptor (EDA) complex for the perfluoroalkylation of [1.1.1]propellane . This metal-free strategy utilizes visible light-induced reactions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the bicyclo[1.1.1]pentane core.
科学的研究の応用
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Mechanistic studies have shown that reactions involving this compound often proceed via radical chain reactions .
類似化合物との比較
Similar Compounds
- 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1-Perfluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes
- 1-Halo-3-heteroaryl bicyclo[1.1.1]pentanes
Uniqueness
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoroethyl group enhances its stability and reactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of 3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H10F2O |
|---|---|
分子量 |
148.15 g/mol |
IUPAC名 |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c1-5(8,9)6-2-7(10,3-6)4-6/h10H,2-4H2,1H3 |
InChIキー |
QKWGCNKNFUGGHB-UHFFFAOYSA-N |
正規SMILES |
CC(C12CC(C1)(C2)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
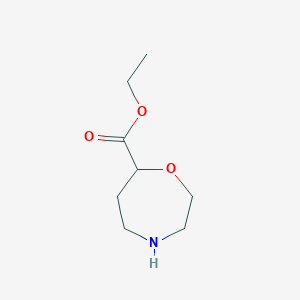
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
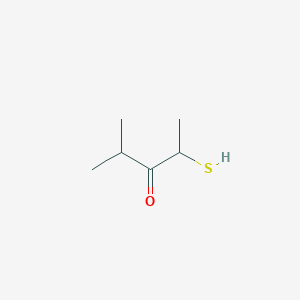
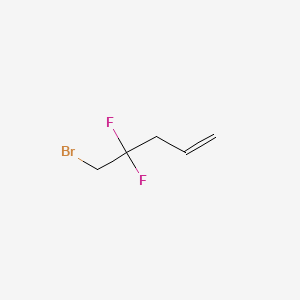
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
amine](/img/structure/B13457899.png)
